![molecular formula C6H13NO2 B173980 Methyl 2-amino-3-methylbutanoate CAS No. 18869-42-6](/img/structure/B173980.png)
Methyl 2-amino-3-methylbutanoate
Overview
Description
Methyl 2-amino-3-methylbutanoate, also known as leucine methyl ester, is a non-proteinogenic amino acid derivative that has been studied extensively for its potential applications in scientific research. This compound is synthesized by reacting leucine with methanol, and it has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Aroma Compound Biosynthesis
Methyl 2-amino-3-methylbutanoate, as part of the 2-methylbutanoate ester family, plays a significant role in fruit aroma, particularly in apples. Research by Rowan et al. (1996) highlighted its importance in the aroma profile of Red Delicious and Granny Smith apples. Their study focused on the biosynthetic origins and interconversions of these esters, revealing notable differences in product distributions between apple cultivars (Rowan et al., 1996).
Biological Activity and Structural Analysis
Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, which includes methyl 2-(2-bromo-3-methylbutanamido)pentanoate. They investigated the cytotoxicity, anti-inflammatory, and antibacterial activities of these compounds, finding low cytotoxicity and absence of significant biological activity at tested concentrations (Yancheva et al., 2015).
Synthesis and Resolution in Neurotransmitter Analogues
Duke et al. (2004) conducted research on the synthesis and resolution of 2-methyl analogues of GABA (γ-aminobutyric acid), a key inhibitory neurotransmitter. Their work involved creating analogues including 4-amino-2-methylbutanoic acid, derived from ethyl 2-methyl-4-phthalimidobutanoate (Duke et al., 2004).
Enantiomeric Ratios in Fermented Foods
Matheis et al. (2016) explored the conversion of amino acids into alcohols via the Ehrlich pathway, a key process in fermented foods. This study included the analysis of the enantiomeric distribution of 2-methylbutanoic acid, providing insights into the biosynthetic pathways in food fermentation (Matheis et al., 2016).
properties
IUPAC Name |
methyl 2-amino-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZBWPSKYISTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328373 | |
Record name | DL-Valine methylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-methylbutanoate | |
CAS RN |
6306-52-1, 18869-42-6 | |
Record name | NSC197198 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Valine methylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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